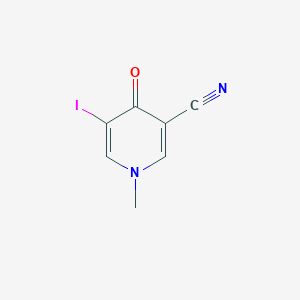

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

Description

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a halogenated dihydropyridine derivative characterized by a cyano group at position 3, a methyl group at position 1, and an iodine atom at position 5. The iodine atom enhances its polarizability and reactivity, making it a candidate for further functionalization via cross-coupling reactions.

Properties

Molecular Formula |

C7H5IN2O |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

5-iodo-1-methyl-4-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2O/c1-10-3-5(2-9)7(11)6(8)4-10/h3-4H,1H3 |

InChI Key |

FQXJXYJWAQGWCG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of iodine and a suitable precursor to introduce the iodine atom into the dihydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce alcohols .

Scientific Research Applications

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include brominated dihydropyridines (e.g., compounds 7a–7d from ) and carboxamide derivatives (e.g., 67 in ).

Table 1: Substituent Effects on Core Structure

Key Observations :

- Cyano vs. Carboxamide: The cyano group (IR: 2209–2210 cm⁻¹ in 7a–7d) is a stronger electron-withdrawing group than carboxamide (e.g., 67), altering electronic distribution and reactivity .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Key Observations :

- Melting Points : Bromo derivatives with bulkier substituents (e.g., 7a , 7d ) exhibit higher melting points than methoxy-substituted 7b , suggesting enhanced crystallinity due to halogen size and π-π interactions .

- Cyano Stretching: The CN IR absorption in the target compound is expected near 2200 cm⁻¹, consistent with brominated analogs, indicating minimal electronic perturbation from iodine substitution .

Biological Activity

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile (IMDPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and the biological activities reported in various studies.

Structural Characteristics

IMDPC is characterized by the following structural features:

- Molecular Formula : C₇H₆I₁N₂O

- Molar Mass : Approximately 232.04 g/mol

- Functional Groups : Presence of an iodine atom at the fifth position, a methyl group at the first position, a ketone group at the fourth position, and a carbonitrile group at the third position of the dihydropyridine ring.

These structural characteristics contribute significantly to its reactivity and potential biological activity.

Synthesis

The synthesis of IMDPC typically involves multi-step organic synthesis techniques. A common method includes:

- Formation of the dihydropyridine ring through condensation reactions.

- Introduction of functional groups via substitution and oxidation reactions.

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yields.

Antimicrobial Properties

Research indicates that IMDPC exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that IMDPC may inhibit bacterial growth through interactions with bacterial cell membranes or enzymatic pathways .

Anticancer Effects

IMDPC has also been investigated for its potential anticancer properties . Studies have reported that it can induce apoptosis in cancer cell lines by:

- Modulating oxidative stress pathways

- Influencing cell cycle regulation

For instance, in vitro assays demonstrated that IMDPC could significantly reduce cell viability in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .

The biological effects of IMDPC are believed to be mediated through several mechanisms:

- Enzyme Inhibition : IMDPC may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects.

- Receptor Interaction : Its unique structure allows it to form hydrogen bonds with biological molecules, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.